molecular formula C8H6F3N3 B6210731 4-(trifluoromethyl)-1H-indazol-3-amine CAS No. 60330-34-9

4-(trifluoromethyl)-1H-indazol-3-amine

Cat. No. B6210731
CAS RN: 60330-34-9
M. Wt: 201.1
InChI Key:
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Description

Trifluoromethyl groups (-CF3) are often used in medicinal chemistry due to their ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds . Indazoles are a type of heterocyclic compound that have been used in various pharmaceuticals due to their wide range of biological activities.


Synthesis Analysis

The synthesis of trifluoromethylated compounds can be achieved through various methods, including transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Chemical Reactions Analysis

Trifluoromethyl groups are known for their reactivity. They can participate in various chemical reactions, often enhancing the reactivity of the compounds they are part of .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a trifluoromethyl group and an indazole structure would depend on its specific chemical structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 4-(trifluoromethyl)-1H-indazol-3-amine is known to enhance the pharmacological properties of drugs . This compound could be utilized in the development of new medications, particularly for diseases where modulation of protein interactions is key. Its structure allows for potential use in creating small molecule inhibitors that can interfere with protein-protein interactions within cellular processes.

Antifungal Agents

Compounds with a trifluoromethyl group have shown significant antifungal activity . 4-(trifluoromethyl)-1H-indazol-3-amine could serve as a scaffold for developing new antifungal agents, potentially offering a new line of defense against fungal pathogens that are resistant to current treatments.

Enzyme Inhibition

The trifluoromethyl group is a common feature in enzyme inhibitors . As such, 4-(trifluoromethyl)-1H-indazol-3-amine could be researched for its potential to inhibit specific enzymes that are therapeutic targets, such as those involved in cancer or neurodegenerative diseases.

Agricultural Chemicals

In agrochemistry, the trifluoromethyl group is often incorporated into compounds to improve their activity and stability . 4-(trifluoromethyl)-1H-indazol-3-amine could be explored for its use in developing new pesticides or herbicides with enhanced efficacy and reduced environmental impact.

Catalysis

Organofluorine compounds are known to act as catalysts in various chemical reactions . The 4-(trifluoromethyl)-1H-indazol-3-amine could be investigated for its catalytic properties, potentially leading to more efficient and selective chemical processes.

Diagnostic Imaging

Fluorinated compounds are often used in diagnostic imaging . The incorporation of 4-(trifluoromethyl)-1H-indazol-3-amine into imaging agents could improve their binding affinity and specificity, enhancing the quality of imaging for medical diagnostics.

Therapeutic Research

The trifluoromethyl group-containing compounds have been granted “Fast Track” designation by the FDA for certain therapies . Research into 4-(trifluoromethyl)-1H-indazol-3-amine could focus on its therapeutic applications, particularly in the treatment of advanced cancers or other serious conditions.

Future Directions

The use of trifluoromethyl groups in medicinal chemistry is a growing field, with potential for the development of new pharmaceuticals . The incorporation of trifluoromethyl groups into indazole structures could be a promising area of research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)-1H-indazol-3-amine involves the reaction of 4-bromo-1H-indazole with trifluoromethylamine followed by reduction of the resulting intermediate.", "Starting Materials": [ "4-bromo-1H-indazole", "trifluoromethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-bromo-1H-indazole is reacted with trifluoromethylamine in the presence of a suitable solvent and base (e.g. potassium carbonate) to yield 4-(trifluoromethyl)-1H-indazole.", "Step 2: The resulting intermediate is then reduced using a suitable reducing agent (e.g. sodium borohydride) in the presence of a suitable solvent (e.g. ethanol) to yield 4-(trifluoromethyl)-1H-indazol-3-amine." ] }

CAS RN

60330-34-9

Product Name

4-(trifluoromethyl)-1H-indazol-3-amine

Molecular Formula

C8H6F3N3

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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